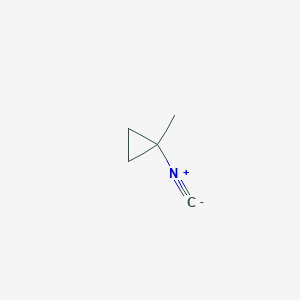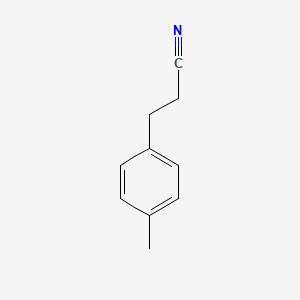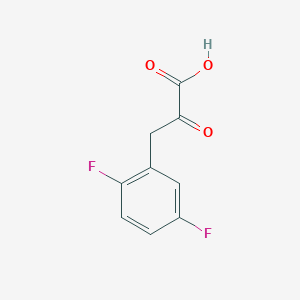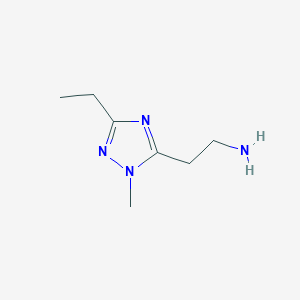
n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine: is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
準備方法
The synthesis of N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored due to its high efficiency and regioselectivity.
-
Synthetic Routes
Step 1: Synthesis of the azide precursor.
Step 2: Reaction of the azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Step 3: Functionalization of the triazole ring to introduce the propan-2-amine group.
-
Reaction Conditions
- The reaction is typically carried out in an aqueous medium at room temperature.
- Copper(I) sulfate and sodium ascorbate are commonly used as the catalyst system.
-
Industrial Production Methods
- Industrial production methods may involve continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
化学反応の分析
N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine undergoes various types of chemical reactions, including:
-
Oxidation
- The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Major products formed include oxidized derivatives of the triazole ring.
-
Reduction
- Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
- The major products are reduced forms of the triazole ring.
-
Substitution
- The compound can undergo nucleophilic substitution reactions, where the triazole ring is substituted with various nucleophiles.
- Common reagents include halides and amines.
科学的研究の応用
N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine has a wide range of scientific research applications:
-
Chemistry
- Used as a ligand in coordination chemistry to stabilize metal complexes.
- Employed in “click” chemistry for the synthesis of various bioactive molecules.
-
Biology
- Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
- Studied for its role in bioconjugation and labeling of biomolecules.
-
Medicine
- Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.
- Evaluated for its antimicrobial and antiviral properties.
-
Industry
- Used in the development of new materials with enhanced properties, such as corrosion inhibitors and photostabilizers.
- Applied in the synthesis of dyes and photographic materials.
作用機序
The mechanism of action of N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound binds to the active site of enzymes, such as carbonic anhydrase-II, inhibiting their activity.
- It interacts with metal ions in coordination complexes, stabilizing the metal in a specific oxidation state.
-
Pathways Involved
- The inhibition of carbonic anhydrase-II affects the regulation of pH and ion balance in biological systems.
- The stabilization of metal ions in coordination complexes influences catalytic processes in chemical reactions.
類似化合物との比較
N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
Tris(benzyltriazolylmethyl)amine: A similar compound used as a ligand in coordination chemistry and “click” chemistry.
1-Methyl-1H-1,2,4-triazol-3-amine: Another triazole derivative with applications in pharmaceuticals and agrochemicals.
-
Uniqueness
- This compound has a unique combination of functional groups that enhance its reactivity and versatility in various applications.
- Its specific structure allows for selective binding to molecular targets, making it a valuable compound in scientific research.
特性
分子式 |
C8H16N4 |
|---|---|
分子量 |
168.24 g/mol |
IUPAC名 |
N-[(1-ethyltriazol-4-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C8H16N4/c1-4-12-6-8(10-11-12)5-9-7(2)3/h6-7,9H,4-5H2,1-3H3 |
InChIキー |
PSUZUQXAILCNOX-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(N=N1)CNC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methylN-[2-(4-sulfamoylphenyl)ethyl]carbamate](/img/structure/B13526208.png)




![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)pyrimidine-4-carboxylic acid](/img/structure/B13526236.png)


![1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylicaciddihydrochloride](/img/structure/B13526258.png)

![6-Bromo-3-[3-(dimethylamino)propyl]-3h-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13526266.png)

![4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one](/img/structure/B13526275.png)
![1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-3'-amine](/img/structure/B13526297.png)
